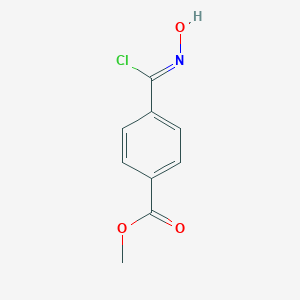

Methyl 4-(chloro(hydroxyimino)methyl)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It belongs to the group of aromatic carboxylic acids, which are commonly used in the synthesis of pharmaceuticals, dyes, and other chemicals. The molecular formula of this compound is C9H8ClNO3, and it has a molecular weight of 213.62 g/mol.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(chloro(hydroxyimino)methyl)benzoate typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include refluxing the mixture to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Methyl 4-(chloro(hydroxyimino)methyl)benzoate can undergo various chemical reactions, including:

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Esterification: The compound can be esterified to form different esters.

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Common Reagents and Conditions

Condensation: Typically involves reagents like aldehydes or ketones in the presence of a base.

Esterification: Methanol or other alcohols in the presence of an acid catalyst.

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield methyl esters, while oxidation could produce carboxylic acids or other oxidized derivatives.

科学研究应用

Methyl 4-(chloro(hydroxyimino)methyl)benzoate has several scientific research applications:

Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical compounds.

Dyes: Used in the synthesis of dyes due to its aromatic structure.

Organic Synthesis: Acts as a building block in organic synthesis for creating more complex molecules.

Antioxidant Properties: Compounds related to this structure have shown antioxidant properties, which are critical in delaying or inhibiting cell impairment and various diseases.

作用机制

its effects are likely related to its ability to participate in various chemical reactions, forming bioactive compounds that interact with molecular targets and pathways in biological systems.

相似化合物的比较

Similar Compounds

Methyl 2-formyl benzoate: Known for its bioactive precursor role in organic synthesis.

Chromones and their derivatives: Known for their physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer properties.

Uniqueness

Methyl 4-(chloro(hydroxyimino)methyl)benzoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a precursor for bioactive molecules. Its ability to form stable intermediates and products makes it valuable in synthetic chemistry and pharmaceutical research.

生物活性

Methyl 4-(chloro(hydroxyimino)methyl)benzoate, with the molecular formula C₉H₈ClN₃O₃, is an organic compound that has garnered interest due to its structural features, including a chloro group and a hydroxyimino group attached to a benzoate moiety. Despite its potential applications in organic synthesis and medicinal chemistry, specific data regarding its biological activity remains limited. This article aims to explore the biological activity of this compound by examining related studies and drawing parallels with structurally similar compounds.

- Molecular Weight : Approximately 213.62 g/mol

- Structure : The compound features a benzoate backbone with a chloro substituent and a hydroxyimino functional group, which may influence its reactivity and biological interactions.

Biological Activity Overview

While direct studies on this compound are scarce, compounds with similar structures often exhibit notable biological activities. For instance, derivatives of benzoates are recognized for their anti-inflammatory and antimicrobial properties. Below is a table summarizing the biological activities of structurally related compounds.

Case Studies and Research Findings

- Insecticidal Activity : Research indicates that methyl benzoate exhibits significant insecticidal properties against various pests, including the two-spotted spider mite (Tetranychus urticae). In laboratory bioassays, concentrations as low as 0.5% reduced egg hatch rates significantly, demonstrating potential applications in pest control .

- Juvenile Hormone Activity : A study on alkyl 4-(2-phenoxyhexyloxy)benzoates showed that certain esters can induce precocious metamorphosis in silkworm larvae, suggesting that structural modifications in benzoates can lead to varying biological effects . This finding highlights the importance of functional groups in determining biological activity.

- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial properties, which could be relevant for developing new therapeutic agents. The presence of the chloro and hydroxyimino groups may enhance their interaction with microbial targets.

The exact mechanisms through which this compound exerts its biological effects remain to be elucidated. However, it is hypothesized that:

- The chloro group may facilitate interactions with cellular membranes or enzymes.

- The hydroxyimino group could participate in hydrogen bonding or act as a reactive site for nucleophilic attack, potentially leading to cytotoxic effects against pathogens or pests.

Future Research Directions

Further investigation into the biological activity of this compound is warranted. Suggested areas for future research include:

- In vivo studies to assess toxicity and efficacy against specific pests or pathogens.

- Mechanistic studies to elucidate how structural features influence biological interactions.

- Comparative studies with other benzoate derivatives to identify unique properties and potential applications.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-(chloro(hydroxyimino)methyl)benzoate, and how can purity be ensured during preparation?

- Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution followed by condensation. For analogs like methyl benzoate derivatives, esterification of 4-substituted benzoic acids with methanol under acidic catalysis is common . To ensure purity:

- Use column chromatography for intermediate purification (e.g., silica gel with hexane/ethyl acetate gradients) .

- Confirm purity via HPLC (retention time comparison) and spectral analysis (NMR, IR). For example, IR peaks at ~1718 cm⁻¹ confirm ester C=O groups, while aromatic C-Cl stretches appear near 850 cm⁻¹ .

Q. How should researchers safely handle and store this compound given its potential hazards?

- Answer :

- Handling : Wear PPE (gloves, goggles, lab coat). Avoid inhalation/contact; work in a fume hood. For skin exposure, wash immediately with soap/water for 15+ minutes .

- Storage : Store in amber glass containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis or oxidation. Label containers with GHS warnings (e.g., "Acute Toxicity") .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Answer :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., methyl ester at ~3.9 ppm, aromatic protons at 7–8 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .

- IR : Confirms functional groups (e.g., hydroxyimino N-O stretch ~1600–1500 cm⁻¹, ester C=O ~1720 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₉ClN₂O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Answer :

- Control Variables : Standardize assay conditions (e.g., cell lines, solvent concentrations). For example, dimethyl sulfoxide (DMSO) concentrations >1% may artifactually inhibit enzymes .

- Purity Verification : Use LC-MS to confirm compound integrity; impurities like isomers (E/Z hydroxyimino forms) can skew results .

- Mechanistic Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities, clarifying interactions with biological targets .

Q. What computational strategies are effective for predicting the reactivity of the hydroxyimino group in synthetic modifications?

- Answer :

- DFT Calculations : Model transition states for reactions (e.g., nucleophilic attack on the chloro group). Basis sets like B3LYP/6-31G* predict regioselectivity in substitution reactions .

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways .

Q. How does the electronic nature of the hydroxyimino substituent influence the compound’s stability under varying pH conditions?

- Answer :

- pH-Dependent Studies : Conduct kinetic assays in buffered solutions (pH 3–10). The hydroxyimino group (-NOH) can tautomerize to a nitroso form (-NO) under acidic conditions, altering reactivity .

- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., λmax ~300 nm for nitroso intermediates) to track tautomerization .

属性

CAS 编号 |

101023-70-5 |

|---|---|

分子式 |

C9H8ClNO3 |

分子量 |

213.62 g/mol |

IUPAC 名称 |

methyl 4-[(E)-C-chloro-N-hydroxycarbonimidoyl]benzoate |

InChI |

InChI=1S/C9H8ClNO3/c1-14-9(12)7-4-2-6(3-5-7)8(10)11-13/h2-5,13H,1H3/b11-8+ |

InChI 键 |

OSEDFBIVKALVNN-DHZHZOJOSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)C(=NO)Cl |

手性 SMILES |

COC(=O)C1=CC=C(C=C1)/C(=N\O)/Cl |

规范 SMILES |

COC(=O)C1=CC=C(C=C1)C(=NO)Cl |

同义词 |

ALPHA-CHLORO-4-METHOXYCARBONYLBENZALDOXIME |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。